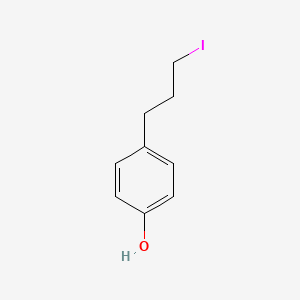

3-(4-Hydroxyphenyl)-1-iodopropane

Descripción

3-(4-Hydroxyphenyl)-1-iodopropane is an organoiodine compound featuring a hydroxyphenyl group attached to a three-carbon chain with an iodine atom at the terminal position. While direct literature on this specific compound is sparse, its structural analogs and derivatives are widely studied in pharmaceutical and environmental chemistry. The iodine atom in its structure enhances electrophilicity, making it reactive in substitution and coupling reactions.

Propiedades

Fórmula molecular |

C9H11IO |

|---|---|

Peso molecular |

262.09 g/mol |

Nombre IUPAC |

4-(3-iodopropyl)phenol |

InChI |

InChI=1S/C9H11IO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 |

Clave InChI |

QRBSTKNSOVXTBQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCCI)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Genistein Derivatives (e.g., G21, Ram-2, Ram-3, Ram-5)

- Structure : Genistein derivatives share the 3-(4-hydroxyphenyl) group but incorporate chromen-4-one cores with glycosidic or acetylated sugar moieties .

- Reactivity : Unlike 3-(4-Hydroxyphenyl)-1-iodopropane, these derivatives are stabilized by aromatic rings and glycosidic bonds, reducing electrophilic reactivity.

- Biological Activity: Genistein derivatives exhibit estrogenic and anticancer properties due to their ability to bind estrogen receptors.

BPA Degradation Products (e.g., (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid)

- Structure : This compound retains the 4-hydroxyphenyl group but includes a conjugated diene and carboxylic acid functionalities .

- Environmental Relevance : Generated during ozonation or photocatalytic degradation of BPA, it contrasts with 3-(4-Hydroxyphenyl)-1-iodopropane, which lacks oxidative instability due to its saturated propane chain.

- Reactivity : The dienedioic acid structure facilitates further degradation via radical pathways, whereas the iodine in 3-(4-Hydroxyphenyl)-1-iodopropane may lead to nucleophilic substitution or elimination reactions .

Halogenated Metabolites from Ezetimibe Biotransformation (e.g., Compound 2–5)

- Structure : These metabolites feature 4-hydroxyphenyl groups within azetidin-2-one or pentanamide frameworks, with fluorophenyl substituents .

- Metabolic Pathways : Unlike 3-(4-Hydroxyphenyl)-1-iodopropane, these compounds undergo fungal biotransformation involving hydroxylation, oxidation, and dehalogenation. The iodine atom in 3-(4-Hydroxyphenyl)-1-iodopropane may resist enzymatic cleavage compared to fluorine in these metabolites .

Comparative Data Table

| Compound | Core Structure | Key Functional Groups | Reactivity/Stability | Biological/Environmental Role |

|---|---|---|---|---|

| 3-(4-Hydroxyphenyl)-1-iodopropane | Propane chain with iodine | Iodoalkyl, 4-hydroxyphenyl | High electrophilicity | Potential halogen-bonding agent |

| Genistein Derivatives | Chromen-4-one + glycosides | Acetylated sugars, phenolic OH | Low reactivity, stable | Estrogenic, anticancer |

| BPA Degradation Products | Dienedioic acid | Conjugated diene, carboxylic acid | Oxidative instability | Environmental pollutants |

| Ezetimibe Metabolites | Azetidin-2-one/pentanamide | Fluorophenyl, hydroxyl groups | Enzymatically metabolized | Drug metabolites |

Research Findings and Implications

- Synthetic Utility : The iodine in 3-(4-Hydroxyphenyl)-1-iodopropane makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike Genistein derivatives, which are tailored for glycosylation .

- Environmental Persistence : Unlike BPA degradation products, which fragment into smaller acids, 3-(4-Hydroxyphenyl)-1-iodopropane’s stability may pose accumulation risks in ecosystems .

- Metabolic Resistance : The compound’s iodine atom may hinder fungal or mammalian metabolism compared to fluorinated metabolites, as seen in ezetimibe studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.